molecular formula C8H5Cl2N B186466 2-(2,3-dichlorophenyl)acetonitrile CAS No. 3218-45-9

2-(2,3-dichlorophenyl)acetonitrile

Cat. No.: B186466
CAS No.: 3218-45-9
M. Wt: 186.03 g/mol
InChI Key: CZLINJDTCHACEH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(2,3-dichlorophenyl)acetonitrile can be synthesized through several methods. One common route involves the chlorination of p-xylene followed by cyanidation. Specifically, p-xylene reacts with hydrogen cyanide to form 2,3-dichlorophenylacetic acid, which is then decarboxylated to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process typically includes steps such as chlorination, cyanidation, and purification through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: 2-(2,3-dichlorophenyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted phenylacetonitriles, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

2-(2,3-dichlorophenyl)acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3-dichlorophenyl)acetonitrile, particularly as a pesticide, involves its toxic effects on target organisms. It disrupts their physiological processes, ultimately leading to their elimination . The molecular targets and pathways involved in its action are still under investigation, but it is known to interfere with essential biological functions in pests.

Properties

IUPAC Name

2-(2,3-dichlorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLINJDTCHACEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30281648
Record name 2,3-Dichlorophenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30281648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3218-45-9
Record name 2,3-Dichlorophenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30281648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,3-dichlorophenyl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To guanidine hydrochloride (25.4 kg, 266 mole) in methanol (60 litres) was added 30% w/w sodium methoxide in methanol solution (49.2 kg, 273.3 mole). The suspension was heated to 55° C.±2° C. The toluene solution of 2-(2,3-dichlorophenyl)-3-ethoxy-4-fluoro-2-butenenitrile was added over a period of 45 minutes and the resultant mixture was boiled under reflux for 4 hours, cooled then quenched into water (230 litres). The solid precipitate was washed with 5 portions of methanol (25 litres) to yield the racemate as an off white solid (26.3 kg, 38% yield from 2,3-dichlorophenylacetonitrile).
Quantity
25.4 kg
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
60 L
Type
solvent
Reaction Step One
Quantity
49.2 kg
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-(2,3-dichlorophenyl)-3-ethoxy-4-fluoro-2-butenenitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2,3-Dichlorobenzylchloride (5.0 g, 25.5 mmol) was dissolved in 100 ml DMSO. 9.2 g NaCN (188 mmol) were added and the mixture stirred at room temperature for 16 hours. The reaction mixture was diluted with water, and the product extracted with ether. The organic layers were washed with water (2×) and brine, then dried over magnesium sulfate, filtered and concentrated. The product was used as. Crude yield˜quantitative. An analytical sample was purified by column chromatography on silica, using a gradient from 10% to 75% dichloromethane in hexanes as eluent. The combined aqueous layers and wash liquids were treated with 100 ml bleach to oxidize the excess cyanide to less toxic materials.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
9.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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